6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one

Vue d'ensemble

Description

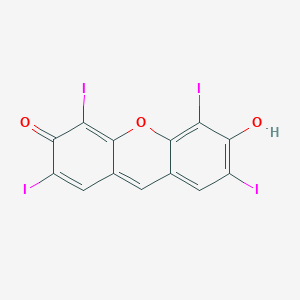

6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one is a chemical compound known for its unique structure and properties. It is a derivative of xanthenone, characterized by the presence of four iodine atoms and a hydroxyl group. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one typically involves the iodination of a xanthenone precursor. The reaction conditions often include the use of iodine and an oxidizing agent to facilitate the introduction of iodine atoms into the xanthenone structure. The process may require specific solvents and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove iodine atoms or alter the oxidation state of the central xanthene ring.

Substitution: Iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, aryl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized xanthenone derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Erythrosine has been investigated for its potential in pharmaceutical applications due to its unique chemical properties:

- Photodynamic Therapy (PDT) : Erythrosine is utilized in photodynamic therapy as a photosensitizer. It can generate reactive oxygen species when exposed to light, making it effective in treating certain cancers and infections. Studies have shown that its iodinated structure enhances its efficacy in PDT by improving light absorption and tissue penetration .

- Diagnostic Imaging : The compound is used in medical diagnostics, particularly in liver function tests. Radiolabeled forms of Erythrosine are employed to visualize liver function and diagnose hepatic diseases due to its selective uptake by the liver .

- Thyroid Function Studies : Erythrosine acts as a 5′-deiodinase inhibitor, which can disrupt thyroid hormone metabolism. This property has made it a subject of research for understanding thyroid disorders and potential treatments .

Food Industry Applications

Erythrosine is widely recognized for its role as a food coloring agent:

- Food Coloring : It is primarily used to impart a red color to various food products such as candies, cocktail cherries, and cake decorations. Its vibrant hue and stability make it a popular choice among food manufacturers .

- Regulatory Status : Erythrosine is approved for use in food products in several countries, although its use is regulated due to potential health concerns associated with high iodine content and thyroid disruption .

Biological Staining

In biological research, Erythrosine serves as an effective stain:

- Cell Staining : The compound is utilized for staining biological samples, particularly in microscopy. It helps visualize structures within cells and tissues, aiding in histological studies .

- Dental Plaque Visualization : Erythrosine has been employed in dental studies to highlight plaque accumulation on teeth, facilitating research into oral hygiene practices and products .

Case Study 1: Photodynamic Therapy

A study published in Photochemistry and Photobiology demonstrated the effectiveness of Erythrosine as a photosensitizer for PDT against cancer cells. The results indicated significant cell death upon irradiation with specific wavelengths of light, confirming its potential therapeutic application .

Case Study 2: Thyroid Function Disruption

Research conducted by Endocrinology explored Erythrosine's role as a 5′-deiodinase inhibitor. The findings revealed that exposure to Erythrosine led to altered thyroid hormone levels in animal models, suggesting implications for thyroid health monitoring and treatment strategies .

Mécanisme D'action

The mechanism of action of 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Erythrosine: Another tetraiodo compound used as a food dye and in medical imaging.

Rose Bengal: A related xanthenone derivative with applications in photodynamic therapy and as a diagnostic agent.

Uniqueness: 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Activité Biologique

Overview

6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one is a synthetic compound belonging to the xanthene family, characterized by its unique structural features including four iodine atoms and a hydroxyl group. This compound has garnered attention in various fields due to its potential biological activities, particularly in cancer therapy and imaging applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H4I4O3 |

| Molecular Weight | 576.87 g/mol |

| CAS Number | 142189-38-6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The iodine atoms enhance the compound's reactivity and binding affinity to proteins and nucleic acids. The hydroxyl group may participate in hydrogen bonding, further influencing its biological interactions.

Biological Activities

-

Anticancer Properties :

- Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

- A study demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting its potential as a therapeutic agent in oncology .

-

Fluorescent Probe :

- The compound is utilized as a fluorescent probe for imaging applications due to its strong fluorescence properties. It has been employed in biochemical assays to detect specific biomolecules in cellular environments.

- Its ability to selectively bind to certain proteins makes it a valuable tool in molecular biology for tracking biological processes .

-

Anti-inflammatory Effects :

- Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Case Study 2: Imaging Applications

In another investigation, researchers utilized this compound as a fluorescent marker in live-cell imaging. The study highlighted its effectiveness in labeling specific cellular components and tracking dynamic processes such as endocytosis and organelle movement.

Propriétés

IUPAC Name |

6-hydroxy-2,4,5,7-tetraiodoxanthen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4I4O3/c14-6-2-4-1-5-3-7(15)11(19)9(17)13(5)20-12(4)8(16)10(6)18/h1-3,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKHBHIMPFUQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)I)O)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4I4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.